Stearyl palmitate

Catalog No.
S532444
CAS No.
8006-54-0
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl palmitate

CAS Number

8006-54-0

Product Name

Stearyl palmitate

IUPAC Name

octadecyl hexadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

N/A

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Lanolin, wool wax or wool grease; Anhydrous lanolin; Dewaxed lanolin.

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Description

The exact mass of the compound Lanolin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
  • Permeability Studies

    Lanolin's occlusive properties allow scientists to assess the permeability of the skin barrier. By applying lanolin to the skin and measuring the rate at which certain substances pass through, researchers can gain insights into the integrity and function of the barrier PubMed: .

  • Model for Dry Skin

    Lanolin can be used to induce controlled dryness in skin models. This allows researchers to investigate the effects of dryness on barrier function and test the efficacy of potential treatments for dry skin conditions PubMed: .

  • Delivery Vehicle

    Due to its ability to penetrate the skin and its affinity for certain molecules, lanolin can be used as a carrier for topically applied drugs or research compounds. This allows scientists to study how these substances interact with the skin and deliver them effectively PubMed: .

Lanolin in Wound Healing Research

Lanolin's emollient and moisturizing properties have led to its exploration in wound healing research. Studies suggest that lanolin may:

  • Promote Healing

    Lanolin may accelerate wound healing by creating a moist environment that supports tissue regeneration PubMed: .

  • Reduce Inflammation

    Some studies suggest lanolin possesses anti-inflammatory properties that could be beneficial in wound healing PubMed: .

  • Minimize Scarring

    Lanolin's ability to keep the wound bed moist may help reduce scar formation PubMed: .

Stearyl palmitate is a palmitate ester formed from the condensation of palmitic acid and stearyl alcohol. It is represented by the molecular formula C34H68O2C_{34}H_{68}O_{2} and has a molecular weight of approximately 508.9 g/mol. This compound typically appears as white crystals or flakes and is known for being insoluble in water but soluble in organic solvents like chloroform and methanol . The melting point of stearyl palmitate is around 59 °C, while its boiling point is estimated at 528.4 °C .

, including:

  • Hydrolysis: This reaction can break down the ester bond, yielding palmitic acid and stearyl alcohol.
  • Esterification: Stearyl alcohol can react with fatty acids to form various esters, including stearyl palmitate.
  • Hydrogenation: This process can saturate any unsaturated bonds present in the compound.
  • Oxidation and Reduction: Stearyl palmitate can undergo oxidation and reduction, although specific conditions may vary .

These reactions highlight its reactivity profile, particularly its ability to liberate heat when reacting with strong acids or bases.

Stearyl palmitate has shown potential biological activity, particularly in cancer research. It has been identified as a multi-target inhibitor against breast cancer, interacting with proteins such as HER2, MEK1, and PARP1. These interactions suggest that stearyl palmitate may inhibit key pathways involved in cancer cell proliferation and DNA repair mechanisms. Its selective cytotoxicity towards breast cancer cells compared to non-cancerous cells further emphasizes its potential therapeutic applications .

Stearyl palmitate can be synthesized through various methods:

  • Direct Esterification: This involves the reaction of stearyl alcohol with palmitic acid under controlled conditions to form the ester.
  • Extraction from Natural Sources: It can also be extracted from lanolin, a natural wax obtained from sheep wool. The extraction process typically involves:
    • Solvent Extraction: Using solvents to leach out lanolin from raw wool.
    • Scouring: Washing wool with hot water and detergent to remove impurities.
    • Purification: Further processing of crude lanolin through alkali refinement, bleaching, and deodorization to meet pharmaceutical standards .

Stearyl palmitate finds applications across various industries:

  • Cosmetics: Used as an emollient, emulsifier, and thickening agent in creams and lotions.
  • Pharmaceuticals: Acts as a lubricant in tablet formulations and a dispersing agent for active ingredients.
  • Food Industry: Employed as a food additive for texture improvement and stability in products .

Its versatility makes it valuable in both personal care products and industrial applications.

Research indicates that stearyl palmitate interacts with biological systems at the molecular level. Its role as an inhibitor of certain cancer pathways suggests it could be further explored for therapeutic uses. Studies have demonstrated its selective cytotoxicity towards cancer cells, which may lead to the development of new cancer treatments . Additionally, its interactions with fatty acids and other esters highlight its importance in lipid metabolism.

Stearyl palmitate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Stearyl oleateC36H70O2C_{36}H_{70}O_{2}Derived from oleic acid; used in cosmetics for skin conditioning.
Cetyl palmitateC28H56O2C_{28}H_{56}O_{2}Known for its emollient properties; commonly used in lotions.
Behenyl palmitateC36H74O2C_{36}H_{74}O_{2}Provides thickening properties; used in hair care products.
Myristyl myristateC28H56O4C_{28}H_{56}O_{4}Used as an emollient; enhances texture in creams.

Uniqueness of Stearyl Palmitate

Stearyl palmitate's unique combination of properties—such as its specific melting point, solubility characteristics, and selective biological activity—distinguishes it from other similar compounds. Its application as a potential therapeutic agent against breast cancer further highlights its unique profile within the realm of fatty acid esters .

The synthesis of stearyl palmitate proceeds through the classical esterification reaction between palmitic acid (hexadecanoic acid) and stearyl alcohol (octadecanol) [3] [6]. This reaction follows the Fischer esterification mechanism, where the carbonyl carbon of palmitic acid undergoes nucleophilic attack by the hydroxyl group of stearyl alcohol in the presence of an acid catalyst [31]. The molecular formula of the resulting ester is C34H68O2, with a molecular weight of 508.90 daltons [28] [30].

The stoichiometric reaction can be represented as:
C15H31COOH + C18H37OH → C15H31COOC18H37 + H2O

The acid-catalyzed mechanism involves several key steps [31]. Initially, the carbonyl oxygen of palmitic acid is protonated by the acid catalyst, increasing the electrophilic character of the carbonyl carbon [7] [8]. Subsequently, the nucleophilic attack by stearyl alcohol occurs, forming a tetrahedral intermediate [31]. Water elimination follows, yielding the desired stearyl palmitate ester and regenerating the acid catalyst [7].

Kinetic Parameters and Reaction Optimization

Research demonstrates that the esterification of palmitic acid exhibits pseudo-first-order kinetics when conducted in excess alcohol [37]. The activation energy for palmitic acid esterification systems ranges from 32.26 to 35.18 kilojoules per mole [7] [37]. Temperature optimization studies indicate that reaction rates increase substantially with temperature elevation, with optimal conditions typically achieved between 60 to 80 degrees Celsius [21] [35].

Temperature (°C)Rate Constant (min⁻¹)Conversion (%)Reaction Time (hours)
500.081270.96
600.10580.06
650.15290.34

The equilibrium constant for esterification reactions typically ranges from 1 to 10, indicating that considerable amounts of reactants remain at equilibrium [35]. To shift the equilibrium toward product formation, excess alcohol or azeotropic removal of water is commonly employed [23] [31].

Catalytic Systems: Comparative Analysis of Lead(II) Nitrate vs. Tin-Based Catalysts

Lead(II) Nitrate Catalytic Performance

Lead(II) nitrate has demonstrated exceptional efficacy as an esterification catalyst for long-chain fatty acids with alcohols [4]. In controlled studies, lead(II) nitrate catalyzed the esterification of palmitic acid with stearyl alcohol, achieving yields of 97% under optimized conditions [4]. The reaction was conducted at 140 degrees Celsius for 8 hours using xylene as the solvent, with a catalyst loading of 6×10⁻⁵ moles per 0.02 moles of substrate [4].

The turnover frequency for lead(II) nitrate catalyst was calculated to be 300-323 cycles per second [4]. The catalyst undergoes a color change during the reaction, transitioning from its initial state to a black powder that is more soluble in ethanol than in the ester product, facilitating separation [4]. This transformation allows for straightforward catalyst recovery through selective extraction procedures [4].

Tin-Based Catalytic Systems

Tin-based catalysts offer distinct advantages in esterification reactions, particularly regarding their toxicological profile compared to organic tin compounds [13]. Tin(II) chloride exhibits remarkable catalytic activity in fatty acid esterification, with activation energies typically around 46.79 kilojoules per mole [10]. The catalyst demonstrates first-order dependence on reactant concentrations and can be effectively recycled in homogeneous phase systems [10].

Tin(II) octoate (tin(II) 2-ethylhexanoate) operates efficiently at temperatures exceeding 160 degrees Celsius, with typical catalyst concentrations ranging from 0.01 to 0.20 percent by weight [13]. This catalyst produces bright and clear ester products and can be removed through chemical methods such as hydrolysis or oxidation [13]. Tin oxalate exhibits high catalytic activity, achieving near-complete conversions with short reaction times at elevated temperatures [13].

Comparative Performance Analysis

CatalystTemperature (°C)Time (hours)Yield (%)Catalyst Loading (% w/w)
Lead(II) Nitrate1408970.02
Tin(II) Chloride804950.05
Tin(II) Octoate1602920.15
Tin Oxalate1801.5980.10

The comparative analysis reveals that while lead(II) nitrate achieves superior yields, tin-based catalysts offer more favorable processing conditions and enhanced environmental compatibility [10] [13]. Tin catalysts demonstrate lower corrosivity and reduced formation of secondary reactions compared to traditional acid catalysts [13].

Solvent-Mediated Synthesis Optimization in Non-Aqueous Media

Aromatic Solvent Systems

Non-aqueous solvents play a crucial role in esterification optimization by facilitating azeotropic water removal and maintaining reaction homogeneity [23] [27]. Toluene and xylene represent the most extensively studied aromatic solvents for fatty acid esterification [23]. In toluene-mediated systems, esterification reactions proceed with reaction completions of 85-90% when conducted under reflux conditions for 80 hours [23].

Xylene demonstrates superior performance compared to toluene, achieving 91-92% reaction completion within 36 hours at initial pot temperatures of 128 degrees Celsius [23]. The enhanced efficiency of xylene is attributed to its higher boiling point, which enables more effective water removal through azeotropic distillation [23]. Mixed solvent systems comprising 50:50 toluene-xylene combinations have shown reaction completions of 94.9% within 63 hours [23].

Optimization Parameters for Solvent Selection

The selection of optimal non-aqueous media depends on several critical parameters [21] [27]. Solvent polarity affects both reactant solubility and catalyst activity, with moderately polar solvents typically providing balanced performance [22]. The boiling point of the solvent must exceed the reaction temperature to maintain reflux conditions while enabling effective water removal [23].

SolventBoiling Point (°C)Reaction Completion (%)Time (hours)Temperature (°C)
Toluene11189.948118-120
Xylene138-14491.236128-137
Mineral Spirits150-20094.163128-132
Toluene/Xylene (1:1)125-13594.963125-129

Pressure and Atmospheric Considerations

Reaction pressure significantly influences esterification efficiency in non-aqueous media [23]. Optimal performance is achieved at pressures ranging from 0.7 to 1.1 atmospheres, with reduced pressures facilitating enhanced water removal [23]. Vacuum conditions (2.4-5.8 Pascal) enable operation at lower temperatures while maintaining high conversion rates [24].

The ratio of reactant to solvent affects both reaction kinetics and product recovery [23]. Optimal ratios typically range from 1 gram reactant per 1-4 milliliters of solvent, balancing reaction efficiency with practical processing considerations [23]. Higher solvent ratios improve heat transfer and mixing but increase processing costs and complicate product isolation [21].

Green Chemistry Approaches: Enzymatic Esterification and Solvent-Free Techniques

Enzymatic Catalysis Systems

Enzymatic esterification represents a sustainable alternative to conventional acid-catalyzed processes [15] [19]. Candida antarctica lipase demonstrates exceptional performance in fatty acid ester synthesis, achieving conversions exceeding 98.5% under optimized conditions [15]. The enzyme operates effectively in solvent-free systems, eliminating the need for organic solvents and simplifying downstream processing [15].

Reaction Optimization and Kinetic Parameters

Enzymatic esterification kinetics demonstrate strong dependencies on reaction time, enzyme concentration, and substrate ratios [14] [19]. Maximum substrate conversion of 90.08% was achieved using 0.4% enzyme loading with 10-hour reaction times [14]. Microwave-assisted enzymatic esterification significantly reduces processing time, achieving comparable conversions in 99% less time compared to conventional heating methods [19].

ParameterOptimal ValueConversion (%)Time Reduction (%)
Enzyme Loading0.4% w/w90.1-
Reaction Time10 hours89.0-
Microwave Power300 W87.599
Temperature60-80°C98.5-

Solvent-Free Synthesis Methodologies

Solvent-free esterification techniques eliminate environmental concerns associated with organic solvents while maintaining high product purity [16] [20]. High-speed ball-milling conditions enable esterification at room temperature using iodine/potassium dihydrogen phosphate or potassium iodide/triethyl phosphite systems [16]. These methods are transition-metal-free and require no pre-functionalization of reactants [16].

Mechanically induced solvent-free esterification demonstrates remarkable efficiency, achieving ester formation within minutes [16]. The process utilizes easily removable reagents, contrasting favorably with traditional triphenylphosphine-based methods [16]. Ball-milling techniques provide different reactivity modes compared to solution-phase reactions, enabling unique synthetic pathways [16].

Purification Strategies: Crystallization vs. Chromatographic Separation

Crystallization Purification Methods

Crystallization represents the primary purification technique for stearyl palmitate, leveraging the compound's melting point of 59 degrees Celsius [28] [29]. The process involves dissolution in heated solvents followed by controlled cooling to promote selective crystallization of the desired product [25]. Octanoic acid has proven effective as a crystallization solvent, enabling efficient removal of unreacted fatty acids and impurities [17].

Optimal crystallization conditions for fatty acid esters involve temperatures of 0 degrees Celsius with solvent-to-product molar ratios of 4:1 [17]. Crystallization times of 10 hours provide sufficient crystal growth while maintaining product purity levels exceeding 98.2% [17]. The recrystallization process simultaneously reduces crystal internal energy to achieve stable polymorphic forms [25].

Process Parameters and Efficiency

Crystallization ParameterOptimal ValuePurity Achieved (%)Recovery (%)
Temperature0°C98.294.5
Solvent Ratio4:198.294.5
Time10 hours98.294.5
Solvent TypeOctanoic Acid98.294.5

Chromatographic Separation Techniques

Chromatographic methods provide alternative purification approaches, particularly for analytical characterization and high-purity requirements [18]. Gas chromatography-mass spectrometry enables precise quantification of palmitic acid derivatives with detection limits in the microgram per milliliter range [18]. Preparative radial chromatography has been successfully employed for ester purification following synthesis [2].

High-performance liquid chromatography offers advantages for thermally labile compounds, operating at ambient temperatures while maintaining excellent separation efficiency [12]. Column chromatographic methods using silica gel phases provide cost-effective purification for larger-scale preparations [2]. The selection between crystallization and chromatographic purification depends on required purity levels, scale of operation, and economic considerations [17].

Vacuum Distillation and Molecular Distillation

Advanced distillation techniques provide additional purification options for fatty acid esters [24]. Vacuum distillation operates at pressures of 2.4-5.8 Pascal with temperatures between 150-170 degrees Celsius [24]. Molecular distillation at 0.1-0.25 Pascal enables concentration of target esters while removing lower molecular weight impurities [24].

Molecular Structure and Polymorphic Characteristics

Stearyl palmitate exhibits the fundamental molecular formula C₃₄H₆₈O₂ with a molecular weight of 508.90 g/mol [1] [2] [3]. The compound represents an ester linkage between palmitic acid (hexadecanoic acid) and stearyl alcohol (octadecanol), forming an extended aliphatic chain structure characteristic of long-chain fatty acid esters. The molecular architecture consists of a palmitic acid moiety (16-carbon saturated fatty acid) esterified to an 18-carbon saturated alcohol chain, resulting in a total carbon backbone of 34 atoms [1] [4].

Crystalline Structure and Polymorphic Forms

Research on structurally related compounds demonstrates the significance of polymorphic behavior in fatty acid esters. Fatty acid crystallization studies reveal that compounds of similar chain length exhibit multiple polymorphic forms, particularly the alpha, beta-prime, and beta crystalline arrangements [5] [6]. The beta polymorphic form represents the most thermodynamically stable configuration, characterized by triclinic crystal lattice arrangements with distinct diffraction patterns at d-spacings of 4.6, 3.8, and 3.7 Å [5].

Related fatty acid ester systems demonstrate that chain length differences significantly influence crystalline morphology. Studies on palm stearin components, which contain structurally similar long-chain esters, show that increasing carbon number promotes more distinct and regular crystal formation [7]. The crystalline morphology typically manifests as elongated spherical particles in clusters or agglomerated forms, with irregular shapes and sizes characteristic of long-chain aliphatic compounds [5].

Phase Transition Mechanisms

Phase transition behavior in long-chain fatty acid esters involves complex solid-solid transitions preceding melting transitions. Differential scanning calorimetry studies on related systems reveal that these compounds typically exhibit two distinct thermal events: an initial solid-solid transition corresponding to polymorphic changes, followed by the primary melting transition [8] [9]. The solid-solid transition often involves transformation from more ordered crystalline phases to rotator phases, where molecular rotation occurs while maintaining translational order.

Temperature-dependent polymorphic transformations demonstrate that specific crystalline forms can maintain single crystallinity while undergoing structural rearrangements. The transformation mechanism typically initiates through heterogeneous nucleation at crystal faces, with the new polymorphic domains spreading throughout the crystal structure via solid-state phase transitions [6].

Thermal Stability Profile: Differential Scanning Calorimetry Analysis

Thermal Transition Characteristics

Stearyl palmitate exhibits a melting point range of 53.5-59.0°C, as determined through multiple analytical methods [2] [3] [10]. The compound demonstrates thermal behavior consistent with long-chain saturated fatty acid esters, characterized by sharp melting transitions and minimal thermal decomposition below 200°C. The melting point variation reflects the influence of sample purity, crystalline form, and measurement conditions on thermal transition temperatures.

Comparative Thermal Analysis of Related Systems

Differential scanning calorimetry data from structurally related compounds provides insight into the thermal behavior patterns of stearyl palmitate. Pure stearyl alcohol demonstrates a melting temperature of 59.3°C with an associated melting enthalpy of 248 J/g [8] [9]. Palm triple pressed acid, containing primarily palmitic and stearic acid components, exhibits a melting point of 58.1°C with a melting enthalpy of 179 J/g [8] [9].

Binary eutectic systems containing palmitic acid components reveal characteristic thermal behaviors relevant to stearyl palmitate understanding. The lauric-palmitic acid eutectic system shows a melting temperature of 37.15°C with a melting enthalpy of 183.07 J/g [11]. Palmitic-stearic acid eutectic mixtures demonstrate melting temperatures around 55.0°C with enthalpies of approximately 180 J/g [12].

Crystallization and Melting Behavior

The crystallization behavior of stearyl palmitate follows patterns consistent with long-chain aliphatic esters. Crystallization typically occurs at temperatures 5-10°C below the melting point, demonstrating characteristic supercooling effects. Related systems show crystallization temperatures ranging from 31-52°C depending on molecular composition and chain length [11] [12].

Thermal cycling studies on related fatty acid ester systems demonstrate excellent thermal stability over multiple heating-cooling cycles. Systems subjected to 100-500 thermal cycles show minimal degradation in melting enthalpy and transition temperatures, indicating robust thermal properties suitable for phase change material applications [11] [12].

SystemMelting Temperature (°C)Melting Enthalpy (J/g)Crystallization Temperature (°C)
Stearyl alcohol (pure)59.324832.15
Palm triple pressed acid58.1179-
Stearyl alcohol/palm acid (35 mol%)51.016049.0
Lauric-palmitic acid eutectic37.15183.0731.34
Palmitic-stearic acid eutectic55.018052.0

Solubility Parameters in Polar and Non-Polar Solvent Systems

Fundamental Solubility Characteristics

Stearyl palmitate demonstrates characteristic solubility behavior consistent with long-chain aliphatic esters. The compound exhibits complete insolubility in water (less than 1 mg/mL at 70°F), reflecting its highly hydrophobic nature due to the extensive saturated carbon chain structure [3] [10]. In organic solvents, stearyl palmitate shows sparingly soluble behavior in chloroform and slightly soluble characteristics in methanol [3] [13].

Solubility Parameter Analysis

The Hansen solubility parameter framework provides quantitative understanding of stearyl palmitate solubility behavior. Related fatty acid compounds demonstrate solubility parameters in the range of 7.35-8.90 MPa½ [14]. Palmitic acid exhibits a solubility parameter of 7.89 MPa½, while stearic acid shows 7.74 MPa½ [14]. Octyl palmitate, a structurally related ester, demonstrates a solubility parameter of 7.44 MPa½ [14].

The solubility parameter for stearyl alcohol measures 8.90 MPa½, indicating relatively higher polarity compared to the fatty acid components [14]. Based on these values and molecular structure considerations, stearyl palmitate likely exhibits a solubility parameter in the range of 7.5-8.0 MPa½, consistent with moderately non-polar aliphatic ester compounds.

Polar versus Non-Polar Solvent Behavior

Systematic solubility studies on palmitic and stearic acid components reveal that both compounds demonstrate higher solubility in ethanol compared to methanol [15] [16]. This behavior reflects the principle that longer carbon chains in alcohols reduce polarity, making ethanol a more effective solvent for long-chain fatty acids than methanol. The polarity of solvents decreases in the order: methanol > ethanol > acetone > ethyl acetate [15].

For fatty acid esters like stearyl palmitate, the solubility order in common organic solvents typically follows: ethyl acetate > ethanol > acetone > methanol [15]. This pattern results from the relatively non-polar nature of long-chain fatty acid esters, which dissolve preferentially in solvents of similar polarity according to the "like dissolves like" principle.

Temperature and Concentration Effects

Solubility studies demonstrate that increasing temperature significantly enhances the dissolution of long-chain fatty acid esters in organic solvents. The solubility of palmitic acid in various solvents increases substantially with temperature elevation from 290-325 K [17]. In ethanol systems, palmitic acid shows enhanced solubility at higher ethanol concentrations, with 95% ethanol providing superior dissolution compared to 88% or 76% ethanol solutions [16].

The presence of water in alcohol systems reduces the solubility of long-chain fatty compounds due to increased solution polarity. This effect becomes particularly pronounced for compounds like stearyl palmitate, where the extensive hydrophobic carbon chain structure resists dissolution in polar solvent mixtures [16].

CompoundSolubility Parameter (MPa½)Polar Solvent Behavior
Palmitic acid7.89Higher solubility in ethanol vs methanol
Stearic acid7.74Higher solubility in ethanol vs methanol
Octyl palmitate7.44-
Stearyl alcohol8.90-

Spectroscopic Fingerprinting: Fourier Transform Infrared and Nuclear Magnetic Resonance Spectral Assignments

Fourier Transform Infrared Spectroscopic Analysis

Fourier Transform Infrared spectroscopy provides definitive identification of functional groups in stearyl palmitate through characteristic vibrational modes. The most diagnostic absorption band appears in the carbonyl stretching region at 1731-1739 cm⁻¹, representing the ester C=O stretching vibration [18] [19]. This band appears as a strong, sharp absorption that distinguishes ester functional groups from other carbonyl-containing compounds.

The aliphatic C-H stretching region (2958-2849 cm⁻¹) exhibits multiple overlapping bands corresponding to asymmetric and symmetric stretching vibrations of methyl and methylene groups throughout the long carbon chain structure [18] [19]. These absorptions provide information about the saturated aliphatic character of both the palmitic acid and stearyl alcohol components.

In the fingerprint region, characteristic absorptions include the CH₂ bending/deformation mode at 1472 cm⁻¹, the CH₂ wagging progression spanning 1360-1160 cm⁻¹, and CH₂ rocking vibrations around 720-719 cm⁻¹ [19]. The wagging progression represents a series of related bands that provide information about the carbon chain length and structural regularity.

Nuclear Magnetic Resonance Spectroscopic Assignments

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns consistent with the stearyl palmitate structure. The terminal methyl groups appear as triplets around 0.86-0.88 ppm, while the extensive methylene chain protons produce complex multipets in the 1.16-1.33 ppm region [18] [20]. The α-methylene protons adjacent to the carbonyl group typically appear around 2.30 ppm as a triplet.

The diagnostic ester linkage protons appear in the 4.05-4.15 ppm region, corresponding to the -OCH₂- protons attached to the stearyl alcohol portion. These protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the adjacent oxygen atom [18] [20].

¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The carbonyl carbon appears around 173-174 ppm, while the ester oxygen-bearing carbon resonates around 64-65 ppm. The terminal methyl carbons appear around 14 ppm, with the extensive methylene carbons producing signals in the 22-32 ppm range [20].

Spectroscopic Differentiation and Purity Assessment

FTIR spectroscopy enables assessment of compound purity through examination of characteristic band intensities and presence of impurity signals. Pure stearyl palmitate should exhibit a single, sharp carbonyl stretching band without additional carbonyl absorptions that might indicate acid or alcohol impurities. The absence of broad O-H stretching absorptions around 3300-3500 cm⁻¹ confirms the absence of free alcohol or acid impurities [18] [19].

The relative intensities of aliphatic C-H stretching bands compared to the carbonyl stretching band provide insights into structural integrity and molecular composition. Consistent band intensity ratios indicate high purity, while deviations may suggest the presence of degradation products or synthetic impurities [18] [19].

Wavenumber (cm⁻¹)AssignmentIntensity
2958-2849C-H stretching (CH₃ and CH₂)Strong
1731-1739C=O stretching (ester carbonyl)Very strong
1472CH₂ bending/deformationMedium
1360-1160CH₂ wagging progressionMedium-weak
720-719CH₂ rockingWeak

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Molecular Ion Characteristics

Mass spectrometric analysis of stearyl palmitate reveals a molecular ion peak at m/z 508.9, corresponding to the molecular weight of 508.90 g/mol [1] [21]. The molecular ion typically exhibits relatively low intensity in electron impact ionization due to the tendency of long-chain aliphatic esters to undergo extensive fragmentation during the ionization process. This behavior is characteristic of fatty acid esters, where the molecular ion often represents less than 10% of the base peak intensity [21] [22].

Primary Fragmentation Pathways

The mass spectrometric fragmentation pattern of stearyl palmitate follows predictable pathways characteristic of fatty acid esters. The base peak occurs at m/z 43, corresponding to the acetyl ion (CH₃CO⁺) formed through alpha-cleavage adjacent to the carbonyl group [23] [21]. This fragmentation represents the most favorable pathway due to the stability of the acylium ion and the ease of carbon-carbon bond cleavage adjacent to the electron-deficient carbonyl carbon.

A significant fragment appears at m/z 257, representing the loss of the stearyl chain portion (C₁₈H₃₇) from the molecular ion [23] [21]. This fragmentation provides direct evidence for the stearyl alcohol component and demonstrates a relative intensity of 35.4%. Additional characteristic fragments include m/z 57 (C₄H₉⁺, 82.40% relative intensity), m/z 55 (C₄H₇⁺, 48.40% relative intensity), and m/z 41 (C₃H₅⁺, 40.40% relative intensity) [23] [21].

McLafferty Rearrangement and Diagnostic Ions

Long-chain fatty acid esters characteristically undergo McLafferty rearrangement, producing diagnostic ions that confirm ester functionality. While the specific McLafferty ion for stearyl palmitate was not definitively identified in the available spectra, related fatty acid methyl esters typically produce McLafferty ions around m/z 74 [22]. For longer chain esters like stearyl palmitate, the McLafferty rearrangement may produce higher mass fragments due to the extended alcohol chain.

The fragmentation pattern demonstrates the typical behavior of fatty acid esters under electron impact conditions, where preferential cleavage occurs at positions that stabilize the resulting carbocation fragments. The prominence of low molecular weight hydrocarbon fragments (m/z 41, 55, 57) indicates extensive chain fragmentation following initial ester bond cleavage [21] [22].

Mass Spectrometric Applications and Limitations

Mass spectrometry provides definitive identification of stearyl palmitate through its unique fragmentation pattern, particularly the combination of molecular ion mass and characteristic fragment ions. However, the technique faces limitations when analyzing complex mixtures containing multiple fatty acid esters, as similar compounds may produce overlapping fragmentation patterns [22].

For quantitative analysis applications, the relatively low molecular ion intensity necessitates careful selection of appropriate ions for monitoring. The base peak at m/z 43, while abundant, lacks specificity for stearyl palmitate, making the m/z 257 fragment more suitable for selective detection despite its lower intensity [21] [22].

m/z ValueAssignmentRelative Intensity (%)
508.9Molecular ion [M]⁺Low (molecular ion)
257Loss of stearyl chain [M-C₁₈H₃₇]⁺35.4
43CH₃CO⁺ (acetyl)99.99 (base peak)
57C₄H₉⁺ (butyl)82.40
55C₄H₇⁺48.40
41C₃H₅⁺40.40

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

16.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Lanolin wax; 68201-49-0
Hydroxylated lanolin; 68424-68-8
Hydrogenated lanolin; 8031-44-5
Acetylated lanolin alcohol; 61788-49-6
For more Associated Chemicals (Complete) data for LANOLIN (9 total), please visit the HSDB record page.

Wikipedia

Stearyl palmitate

Drug Warnings

Since certain individuals are allergic to this substance, it should not be used in ointments intended for use by sensitive persons.

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant

Methods of Manufacturing

Extraction from sheep wool by scouring with dilute alkali, centrifuging, and refining (for the purer grades) via treatment with hot aqueous alkali and then a bleaching agent
By purifying the fatty matter (suint) obtained from the wool of the sheep. This natural wool fat contains about 30% of free fatty acids and fatty acid esters of cholesterol and other higher alcohols. The cholesterol compounds are the important constituents, and to secure these in a purified form, many processes have been devised. In one of these the crude wool fat is treated with weak alkali and the saponified fats and emulsions are centrifuged to secure the aqueous soap solution, from which, on standing, a layer of partially purified wool fat separates. This product is further purified by treating it with calcium chloride and then dehydrated by fusion with unslaked lime. It is finally extracted with acetone, and the solvent subsequently separated by distillation.
Lanolin is obtained by one of the following methods: 1. Solvent extraction of wool fleece. 2. Scouring of wool with soap or neutral detergent followed by: a. Centrifugation of the resulting emulsion. This may introduce small amounts of detergents as impurities in the lanolin; b. breaking of the emulsion with acid, or production of foam (with air) and collection of the froth.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Plastics product manufacturing
Hexadecanoic acid, octadecyl ester: ACTIVE
Lanolin: ACTIVE
Wool wax: ACTIVE
/Anhydrous/ lanolin that contains not more than 0.25% of water.
Contains the sterols cholesterol and oxycholesterol, as well as triterpene and aliphatic alcohols.
Contains 25-35% water. /Hydrous wool fat/
Refined form of wool wax, the unctuous secretion of the sebaceous glands of sheep /(Ovis aries)/ which is deposited onto the wool fibers.
Wool wax is obtained in emulsified form from raw wool by machine washing with soap liquor. Extraction of wool with suitable organic solvents is not employed because it would lead to complete degreasing of the wool and thus make it nonelastic. ... The composition of wool wax varies depending on the origin of the wool, breed of sheep, climatic conditions, farming method, and type of pasture. Wool wax usually consists of a mixture of about 48% wax esters, 33% sterol esters, 6% free sterols, 3.5% free acids, 6% lactose, and 1-2% hydrocarbons.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store at a controlled room temperature.

Interactions

Chelating agents and other substances can be used to bind nickel or reduce its penetration through the skin, and hence to reduce the symptoms in subjects with nickel sensitivity. Topical usage is mostly described but, in some studies, chelating agents have been given systemically. The most effective ligand for nickel so far described is 5-chloro-7-iodoquinolin-8-ol. Although normally regarded as safe, its usage in some situations may be limited by concerns about its toxicity. Other ligands with demonstrable effect include ethylenediaminetetraacetic acid in various forms, diphenylglyoxime and dimethylglyoxime. Cation exchange resins can effectively bind nickel and work both in vitro and in vivo. Propylene glycol, petrolatum and lanolin reduce the absorption of nickel through the skin. Corticosteroids and cyclosporin work in nickel dermatitis by suppressing the immunological reaction rather than through an effect on nickel. Studies of the oral administration of ligands such as tetraethylthiuram disulphide have given conflicting results but the use of these agents is limited by hepatoxicity in any case. Some compounds offer potential for use in the prophylaxis of nickel dermatitis...

Dates

Last modified: 08-15-2023

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